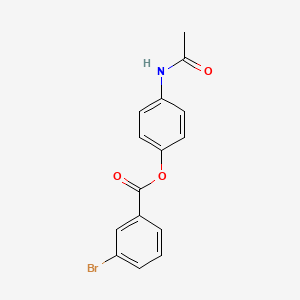

4-(acetylamino)phenyl 3-bromobenzoate

Description

4-(Acetylamino)phenyl 3-bromobenzoate (IUPAC name: 4-acetylphenyl 3-bromobenzoate) is a brominated aromatic ester derivative with the molecular formula C₁₅H₁₁BrO₃ and a molecular weight of 319.15 g/mol . The compound features a 3-bromobenzoate ester group linked to a 4-acetylaminophenyl moiety, contributing to its unique physicochemical and reactivity profile. Its structure has been confirmed via spectroscopic data, including ¹³C-NMR (e.g., δ 169.54 ppm for the carbonyl group) and elemental analysis (C: 47.38%, H: 6.63%, N: 16.87%), consistent with synthesized derivatives of acetylamino phenyl esters .

This compound serves as a precursor or intermediate in medicinal chemistry, particularly for synthesizing heterocyclic systems (e.g., imidazole, thiadiazole) with reported biological activities .

Properties

IUPAC Name |

(4-acetamidophenyl) 3-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-10(18)17-13-5-7-14(8-6-13)20-15(19)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVBJFXGLKXBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)phenyl 3-bromobenzoate typically involves the esterification of 4-(acetylamino)phenol with 3-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 4-(acetylamino)phenyl 3-bromobenzoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)phenyl 3-bromobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions to yield 4-(acetylamino)phenol and 3-bromobenzoic acid.

Oxidation and Reduction: The acetylamino group can undergo oxidation to form corresponding nitro or nitroso derivatives, while reduction can yield amine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.

Hydrolysis: 4-(acetylamino)phenol and 3-bromobenzoic acid.

Oxidation and Reduction: Nitro, nitroso, or amine derivatives.

Scientific Research Applications

4-(acetylamino)phenyl 3-bromobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(acetylamino)phenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the bromobenzoate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Core Similarities

All listed compounds share a brominated aromatic core (3-bromobenzoate or 2-bromobenzamide) and a 4-acetylaminophenyl group, which enhances stability and directs reactivity toward electrophilic substitution. The acetyl group also improves solubility in polar aprotic solvents .

Key Differences

For example, the hydrazone-linked 4-methylphenoxyacetyl group in may improve membrane permeability .

Biological Activity :

- Compounds with hydrazone or carbohydrazone linkages () exhibit enhanced antitubercular or antiproliferative activities compared to the parent compound, likely due to improved chelation with metal ions in biological targets .

- The 2-bromobenzamide derivative () shows distinct antimicrobial properties, attributed to the amide group’s ability to disrupt bacterial cell wall synthesis .

Synthetic Versatility: The parent compound’s acetylaminophenyl group facilitates nucleophilic substitution (e.g., with hydrazines to form hydrazones) , whereas the trimethoxy derivative () requires multistep synthesis involving Friedel-Crafts acylation .

Physicochemical and Spectroscopic Comparisons

- Solubility : The trimethoxy derivative () is more lipophilic than the parent compound, as evidenced by its higher molecular weight (513.34 vs. 319.15 g/mol) and methoxy substituents .

- ¹³C-NMR Shifts : The acetyl carbonyl signal (δ ~169–170 ppm) is consistent across analogs, but hydrazone-containing compounds () show additional peaks at δ 160–165 ppm for imine carbons .

Biological Activity

4-(Acetylamino)phenyl 3-bromobenzoate is a compound characterized by its unique structural features, which include an acetylamino group and a bromobenzoate moiety. These functional groups contribute to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 4-(acetylamino)phenyl 3-bromobenzoate can be represented as follows:

This structure features:

- An acetylamino group, which may enhance lipophilicity and facilitate cellular uptake.

- A bromobenzoate moiety, which can influence interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-(acetylamino)phenyl 3-bromobenzoate exhibit significant antimicrobial activity against various pathogens. For instance, research on related chloroacetamides has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .

| Compound Type | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| Chloroacetamides | Effective | Moderately effective |

| 4-(Acetylamino)phenyl 3-bromobenzoate | Potentially effective (needs further study) | Unknown (requires testing) |

The mechanisms underlying the biological activity of compounds like 4-(acetylamino)phenyl 3-bromobenzoate may involve:

- Inhibition of cell wall synthesis : Similar compounds disrupt peptidoglycan synthesis in bacterial cell walls.

- Interference with metabolic pathways : The acetylamino group may mimic substrates in metabolic pathways, leading to inhibition of essential enzymes.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various acetylated phenolic compounds against a panel of bacteria. The results indicated that compounds with similar structural features to 4-(acetylamino)phenyl 3-bromobenzoate demonstrated varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard antimicrobial susceptibility testing methods to assess the Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain | MIC (µg/mL) for Similar Compounds |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >256 |

| Methicillin-resistant S. aureus | 16 |

QSAR Analysis

Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of various phenolic compounds, including derivatives of benzoates. These models suggest that lipophilicity and electronic properties significantly influence antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.